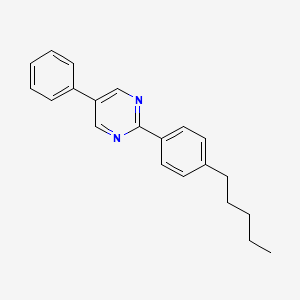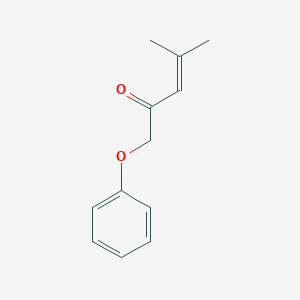
4-Methyl-1-phenoxypent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-phenoxypent-3-en-2-one is an organic compound with the molecular formula C12H14O2 It is characterized by a phenoxy group attached to a pentenone chain, which includes a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenoxypent-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-methylpent-3-en-2-one with phenol in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of the pentenone, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-phenoxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
4-Methyl-1-phenoxypent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies, helping to elucidate the binding interactions with various proteins or enzymes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism by which 4-Methyl-1-phenoxypent-3-en-2-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites, inhibiting their activity or altering their function. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the carbonyl group may participate in nucleophilic attacks.
Comparison with Similar Compounds
Similar Compounds
4-Methylpent-3-en-2-one: Lacks the phenoxy group, making it less versatile in aromatic substitution reactions.
Phenylacetone: Contains a phenyl group instead of a phenoxy group, leading to different reactivity patterns.
4-Phenoxypent-3-en-2-one: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
4-Methyl-1-phenoxypent-3-en-2-one stands out due to the presence of both a phenoxy group and a methyl group, which confer unique reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its utility in various research fields highlight its significance.
Properties
CAS No. |
113866-37-8 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-methyl-1-phenoxypent-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-10(2)8-11(13)9-14-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI Key |
FATIKYVBRMQDEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)COC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
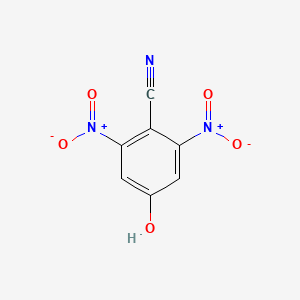
![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)

![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)
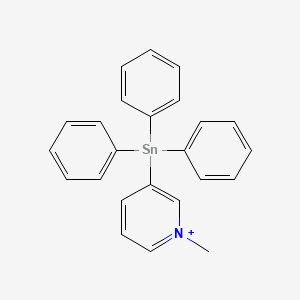

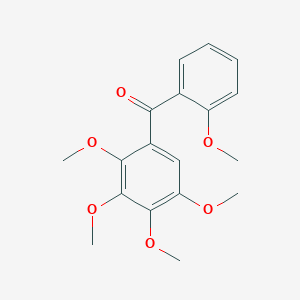
![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
